2-Heptyl-3-methoxyoxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyl-3-methoxyoxetane is an organic compound belonging to the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-3-methoxyoxetane typically involves the formation of the oxetane ring through epoxide opening reactions. One common method is the reaction of an epoxide with a suitable nucleophile under basic conditions. For example, the reaction of an epoxide with trimethyloxosulfonium ylide can yield oxetane derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the compound . This method involves the use of microwave irradiation to accelerate the reaction process, reducing the overall reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Heptyl-3-methoxyoxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Heptyl-3-methoxyoxetane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 2-Heptyl-3-methoxyoxetane involves its interaction with specific molecular targets and pathways. The compound’s oxetane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, such as enzyme inhibition or activation .
Vergleich Mit ähnlichen Verbindungen
3-Methoxyoxetane: A simpler oxetane derivative with similar structural properties.
2-Heptyl-4(1H)-quinolone: Another heptyl-substituted compound with distinct biological activities.
Uniqueness: 2-Heptyl-3-methoxyoxetane is unique due to its specific substitution pattern on the oxetane ring, which imparts distinct chemical and biological properties. Its heptyl and methoxy substituents contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
74824-98-9 |
---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
2-heptyl-3-methoxyoxetane |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-10-11(12-2)9-13-10/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
VBPYSMXWSHYCEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1C(CO1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.